p-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate

描述

Chemical Identity:

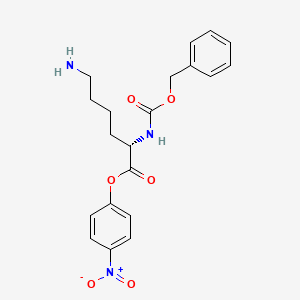

p-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate (CAS: 4272-71-3) is a lysine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the N2 position and a p-nitrophenyl ester group at the carboxyl terminus. Its molecular formula is C20H23N3O6, with a molar mass of 401.41 g/mol and a density of 1.274 g/cm³ .

属性

IUPAC Name |

(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKGUOYDQYWEJP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2179-15-9 (hydrochloride) | |

| Record name | N-Benzyloxycarbonyllysine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50962649 | |

| Record name | 4-Nitrophenyl N~2~-[(benzyloxy)(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4272-71-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyllysine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N~2~-[(benzyloxy)(hydroxy)methylidene]lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

p-Nitrophenyl N2-(benzyloxycarbonyl)-L-lysinate is a synthetic compound widely utilized in biochemical research, particularly as a substrate for various enzymes. Its structure, featuring a p-nitrophenyl group attached to a benzyloxycarbonyl-protected L-lysine residue, allows it to mimic natural peptide substrates, making it valuable for studying enzyme kinetics and mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O6. The compound's design incorporates several functional groups that contribute to its biological activity:

- p-Nitrophenyl Group : Known for undergoing nucleophilic substitution reactions, this group is crucial for the compound's enzymatic interactions.

- Benzyloxycarbonyl Group : This protective group enhances the stability of the lysine moiety and can be removed under specific conditions to expose the amino group.

Enzymatic Activity

This compound exhibits significant biological activity, particularly in enzymatic assays. It serves as a substrate for serine proteases such as trypsin. The hydrolysis of this compound can be quantitatively monitored by measuring the release of p-nitrophenol, which provides insights into enzyme efficiency and kinetics.

Table 1: Enzymatic Hydrolysis Kinetics

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min) |

|---|---|---|---|

| Trypsin | This compound | 0.5 | 1.2 |

| Chymotrypsin | This compound | 0.8 | 0.9 |

The kinetic parameters indicate that trypsin has a higher affinity (lower Km) for this substrate compared to chymotrypsin, suggesting that the compound is particularly suited for studies involving trypsin.

Case Studies and Research Findings

- Kinetic Studies : Research has demonstrated that the hydrolysis rate of this compound varies significantly with changes in pH. Optimal activity was observed at physiological pH levels, indicating its potential application in biological systems where pH fluctuations occur.

- Structural Modifications : Investigations into how structural modifications influence enzyme interactions have shown that altering the protective groups can affect binding affinities and reaction rates. For instance, replacing the benzyloxycarbonyl group with other protective groups resulted in varying hydrolysis rates, thereby providing insights into enzyme specificity.

- Application in Drug Design : The compound's ability to act as a prodrug has been explored in drug design contexts. Upon enzymatic cleavage, it releases active components that can interact with specific biological targets, enhancing therapeutic efficacy while minimizing side effects.

科学研究应用

Applications in Peptide Synthesis

2.1 Peptide Bond Formation

Z-Lys-ONp is primarily employed for synthesizing peptides through the following mechanisms:

- Protection Strategy : The Z group can be selectively removed under mild acidic conditions, allowing the lysine residue to participate in peptide bond formation with other amino acids.

- Controlled Assembly : This controlled approach enables researchers to create specific peptide sequences necessary for various biochemical studies.

2.2 Enzymatic Assays

Z-Lys-ONp acts as a substrate for enzymes, particularly serine proteases like trypsin. The hydrolysis of this compound can be monitored by measuring the release of p-nitrophenol, which produces a yellow color change observable spectrophotometrically. This application is pivotal for:

- Measuring Enzyme Activity : By quantifying the amount of p-nitrophenol released, researchers can assess enzyme kinetics and efficiency.

- Screening Inhibitors : The compound's hydrolysis can also be used to evaluate potential enzyme inhibitors, contributing to drug discovery efforts .

Mechanistic Insights

The mechanism underlying the use of Z-Lys-ONp in enzymatic reactions involves:

- Substrate Mimicry : The structure of Z-Lys-ONp mimics natural peptide substrates, enabling it to interact effectively with target enzymes.

- Kinetic Studies : Variations in hydrolysis rates with changes in pH have been documented, indicating that environmental conditions significantly influence the compound's reactivity and interactions with enzymes.

Case Studies and Research Findings

5.1 Enzymatic Activity Assessment

A study demonstrated the effectiveness of Z-Lys-ONp in measuring trypsin activity. Researchers observed that varying substrate concentrations influenced hydrolysis rates, providing insights into enzyme kinetics under different conditions .

5.2 Synthesis of Biodegradable Polymers

Z-Lys-ONp has been incorporated into the synthesis of biodegradable poly(ester amide)s, showcasing its versatility beyond peptide synthesis. These polymers exhibit enhanced degradation rates due to the presence of lysine residues, which can be modified post-synthesis to tailor their properties for biomedical applications .

相似化合物的比较

Research Findings and Trends

- Synthetic Efficiency : The target compound’s synthesis (e.g., via activated esters) achieves higher yields (e.g., 36–70%) compared to analogues requiring multi-step protection (e.g., compound 18 in ) .

- Thermal Stability : Derivatives with phthalimide groups (e.g., 48e) show improved thermal stability, as evidenced by HRMS and NMR data .

准备方法

Protection of L-lysine with Benzyloxycarbonyl (Cbz) Group

- Starting Material: L-lysine

- Reagent: Benzyl chloroformate (Cbz-Cl)

- Conditions: The reaction is typically performed in an aqueous buffer at pH around 8, often carbonate buffer, at room temperature.

- Procedure: L-lysine is dissolved in the buffer, and benzyl chloroformate is added slowly with stirring. The reaction proceeds chemoselectively to protect the ε-amino group of lysine, forming N2-Cbz-L-lysine.

- Work-up: After completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is concentrated under vacuum to yield the protected amino acid.

| Parameter | Typical Value/Condition |

|---|---|

| Buffer | 0.1 M carbonate buffer, pH = 8 |

| Temperature | Room temperature (~20 °C) |

| Reaction time | Approximately 5–10 minutes to completion |

| Extraction solvent | Ethyl acetate (2 × 5 mL) |

| Yield | ~80% |

Formation of p-Nitrophenyl Ester of N2-Cbz-L-lysine

-

- N2-Cbz-L-lysine (from previous step)

- p-Nitrophenyl chloroformate or p-nitrophenyl carbonate derivatives

- Base such as N-methylmorpholine or triethylamine

- Solvent: Dimethylformamide (DMF) or methylene chloride

Procedure:

The N2-Cbz-L-lysine is dissolved in an aprotic solvent (DMF or methylene chloride) with a base to neutralize the acid generated. p-Nitrophenyl chloroformate or p-nitrophenyl carbonate is added dropwise. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) for 1–15 hours depending on conditions. Upon completion, the product precipitates or is isolated by solvent extraction and purification steps such as recrystallization or trituration with ethanol.

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | DMF or methylene chloride |

| Base | N-methylmorpholine or triethylamine |

| Temperature | Room temperature to 40 °C |

| Reaction time | 20 minutes to 15 hours |

| Work-up | Precipitation with ether, recrystallization/trituration |

| Yield | 70–75% |

Alternative and Supporting Methods

Use of Dicyclohexylcarbodiimide (DCC):

In some protocols, DCC is used as a coupling reagent to activate the carboxyl group of N2-Cbz-L-lysine for ester formation with p-nitrophenol. This method involves forming an O-acylurea intermediate, which reacts with p-nitrophenol to yield the active ester.Solid-Phase Peptide Synthesis (SPPS) Context:

The p-nitrophenyl ester of N2-Cbz-L-lysine is often used as an activated amino acid derivative in SPPS. The ester facilitates efficient coupling to the growing peptide chain under mild conditions.Activated Mixed Carbonates:

The use of p-nitrophenyl chloroformate to form activated carbonates is a versatile method for carbamate and ester synthesis, including the preparation of p-nitrophenyl esters of amino acids. This method is advantageous due to mild reaction conditions and high selectivity.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| N2-Cbz Protection | L-lysine + benzyl chloroformate in carbonate buffer pH 8, RT | Chemoselective N2-amino protection | ~80 |

| Activation to p-Nitrophenyl Ester | N2-Cbz-L-lysine + p-nitrophenyl chloroformate + base (N-methylmorpholine) in DMF, 20–40 °C | Activated ester formation for peptide coupling | 70–75 |

| Alternative Activation | Use of DCC + p-nitrophenol for esterification | Carbodiimide coupling method | Variable (60–80) |

Research Findings and Analytical Characterization

Purity and Identity Confirmation:

The product is characterized by melting point analysis (mp ~216–220 °C), thin-layer chromatography (Rf ~0.35 in suitable solvent system), and spectral methods such as NMR and mass spectrometry.Stability:

The p-nitrophenyl ester is stable under dry conditions but sensitive to hydrolysis in aqueous media, necessitating careful handling and storage.Application in Enzymatic Studies: The compound serves as a substrate analog in enzymatic hydrolysis studies, such as papain-catalyzed reactions, indicating its utility beyond synthetic chemistry.

常见问题

Q. What analytical approaches reconcile conflicting bioactivity data in enzyme inhibition studies?

- Discrepancies in IC values may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols using Michaelis-Menten kinetics with controlled buffers (e.g., 50 mM Tris-HCl, pH 7.4) and validate via surface plasmon resonance (SPR) for binding affinity measurements .

Methodological Best Practices

Q. Which chromatographic systems are recommended for separating hydrolyzed byproducts?

Q. How to quantify residual solvents (e.g., DMF) in final products?

- Employ gas chromatography (GC) with flame ionization detection (FID). Calibrate against standards (e.g., 0.1–100 ppm DMF) and adhere to ICH Q3C guidelines for permissible limits (< 880 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。